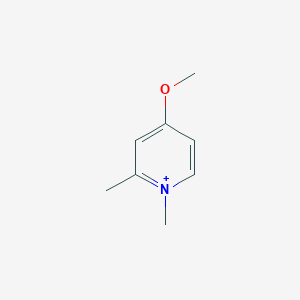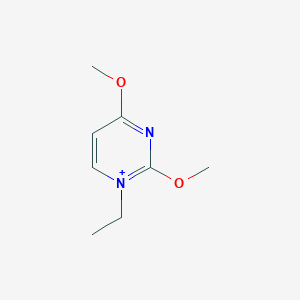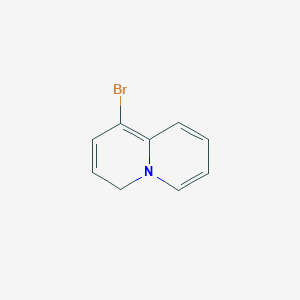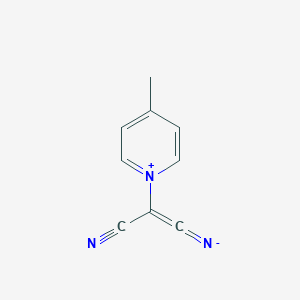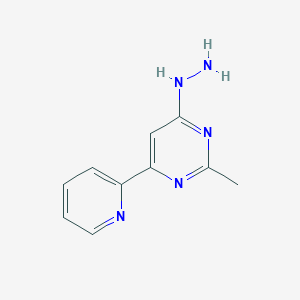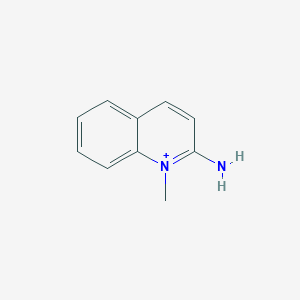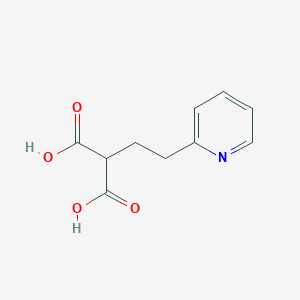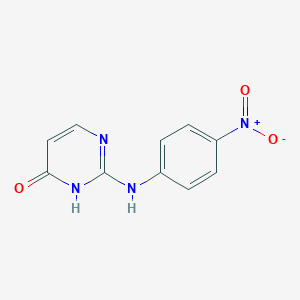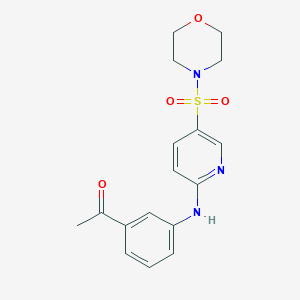
2-Chloro-3-phenylquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-phenylquinoxaline is a chemical compound with the molecular formula C14H9ClN2 . It has a molecular weight of 240.69 .
Molecular Structure Analysis
The InChI code for 2-Chloro-3-phenylquinoxaline is1S/C14H9ClN2/c15-14-13 (10-6-2-1-3-7-10)16-11-8-4-5-9-12 (11)17-14/h1-9H . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
2-Chloro-3-phenylquinoxaline is a solid substance .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research has explored the antimicrobial properties of quinoxaline derivatives, where 2-Chloro-3-phenylquinoxaline can serve as a core structure for synthesizing compounds with potential antimicrobial activities. For instance, derivatives of 2-Chloro-3-methylquinoxaline, a closely related compound, have shown promising antimicrobial properties against various pathogens. The synthesis of these derivatives involves replacing the chlorine atom with different functional groups to enhance their antimicrobial efficacy (Singh et al., 2010); (Singh et al., 2011).
Anticancer Activity
The anticancer potential of quinoxaline derivatives has also been a focus of research. Compounds based on the quinoxaline structure, including those derived from 2-Chloro-3-phenylquinoxaline, have been studied for their anticancer effects. The synthesis of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and related compounds has demonstrated significant antiproliferative activity against various cancer cell lines, highlighting the potential of 2-Chloro-3-phenylquinoxaline derivatives in cancer therapy (El Rayes et al., 2019).
Anti-inflammatory Activity
The anti-inflammatory properties of new thioether derivatives of 2-Chloro-3-methylquinoxaline, a compound structurally similar to 2-Chloro-3-phenylquinoxaline, have been investigated. These derivatives have shown good anti-inflammatory activity, suggesting that modifications to the quinoxaline core can yield compounds with beneficial therapeutic effects in inflammation-related conditions (Singh et al., 2010).
Synthesis of High-Performance Polymers
2-Chloro-3-phenylquinoxaline and its derivatives have been used in the synthesis of high-performance polymers. These polymers, incorporating phenylquinoxaline units, exhibit desirable properties such as high thermal stability and good solubility, making them suitable for advanced materials applications. The development of efficient synthetic routes for these polymers demonstrates the versatility of quinoxaline derivatives in materials science (Baek & Harris, 2005).
Fluorescent Materials
Quinoxaline derivatives, including those derived from 2-Chloro-3-phenylquinoxaline, have been studied for their photophysical properties. These compounds can exhibit fluorescence, making them potential candidates for use in optoelectronic devices and fluorescent materials. The effects of solvating media on the photophysical properties of phenylquinoxaline derivatives have been explored, providing insights into their potential applications in the development of novel fluorescent materials (Homocianu et al., 2017).
Safety and Hazards
2-Chloro-3-phenylquinoxaline is classified as a hazardous substance. It is known to cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .
Mecanismo De Acción
Mode of Action
Quinoxaline derivatives, in general, have been found to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antimicrobial effects .
Biochemical Pathways
The biochemical pathways affected by 2-Chloro-3-phenylquinoxaline are currently unknown. It’s worth noting that quinoxaline derivatives have been found to interact with various biochemical pathways, leading to their diverse therapeutic uses .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Given the broad spectrum of biological activities exhibited by quinoxaline derivatives, it’s likely that this compound may have similar effects .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its action .
Propiedades
IUPAC Name |
2-chloro-3-phenylquinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2/c15-14-13(10-6-2-1-3-7-10)16-11-8-4-5-9-12(11)17-14/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGPIQKEKAEAHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24808341 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Chloro-3-phenylquinoxaline | |
Q & A
Q1: What synthetic routes are commonly used to produce 2-chloro-3-phenylquinoxaline derivatives?
A1: The research article "Synthesis of Novel Drug-Like Small Molecules Based on Quinoxaline Containing Amino Substitution at C-2" [] highlights a key reaction involving 2-chloro-3-phenylquinoxaline: its reaction with various amines. This reaction pathway allows for the synthesis of a diverse range of quinoxaline derivatives with amino substitutions at the C-2 position. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

